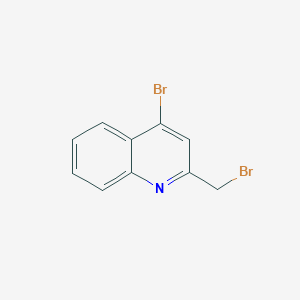
4-Bromo-2-(bromomethyl)quinoline
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.98 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(bromomethyl)quinoline is 1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Bromo-2-(bromomethyl)quinoline is a solid . It has a molecular weight of 300.98 .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
4-Bromo-2-(bromomethyl)quinoline: is a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of additional functional groups, making it a versatile building block in medicinal chemistry. For instance, it can be used to synthesize quinoline derivatives that exhibit potential as antibacterial, antifungal, and anticancer agents .
Material Science Applications
In material science, this compound can contribute to the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its bromine atoms can facilitate the cross-linking of polymers, enhancing the stability and conductivity of the resulting materials .
Chemical Synthesis
4-Bromo-2-(bromomethyl)quinoline: serves as a reagent in various chemical synthesis processes. It can be used to create complex molecular structures, which are essential in developing new chemical entities for research and industrial applications .
Chromatography
This compound can be used as a standard or reference material in chromatographic analysis due to its well-defined properties. It helps in the calibration of equipment and ensures the accuracy of analytical methods .
Biological Research
In biological research, 4-Bromo-2-(bromomethyl)quinoline can be utilized to study cell signaling pathways and protein interactions. It can act as a probe or inhibitor in biochemical assays to elucidate the mechanisms of disease progression .
Pharmaceutical Research
The compound is instrumental in pharmaceutical research, particularly in drug discovery and development. It can be modified to create novel drug candidates with improved efficacy and reduced side effects for various diseases .
Environmental Science
In environmental science, 4-Bromo-2-(bromomethyl)quinoline can be used to investigate the fate and transport of brominated organic compounds in the environment. It can serve as a model compound to study degradation processes and environmental impact .
Analytical Chemistry
Lastly, in analytical chemistry, it can be employed in the development of new analytical reagents and methods. Its reactivity with different chemical groups makes it a useful tool for detecting and quantifying substances in complex mixtures .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQZZRNPCQDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40707763 | |
| Record name | 4-Bromo-2-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)quinoline | |
CAS RN |
89446-61-7 | |
| Record name | 4-Bromo-2-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(bromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)



![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)





![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)